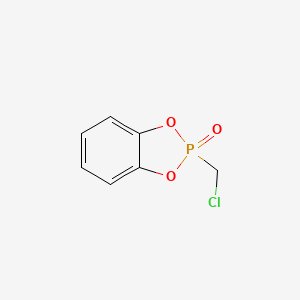
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound that features a benzodioxaphosphol ring with a chloromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds through the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxymethyl derivative.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the phosphorus-containing ring.
Benzodioxaphosphol Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to the presence of both a chloromethyl group and a benzodioxaphosphol ring.
Propiedades
Número CAS |
110606-89-8 |
|---|---|
Fórmula molecular |
C7H6ClO3P |
Peso molecular |
204.55 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c8-5-12(9)10-6-3-1-2-4-7(6)11-12/h1-4H,5H2 |
Clave InChI |
LPGUWDLCADXORS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OP(=O)(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


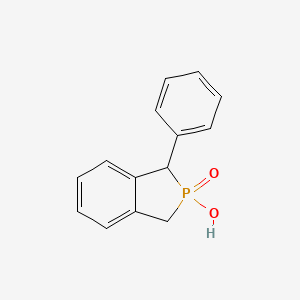
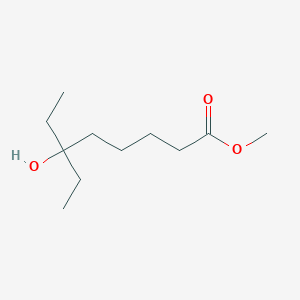
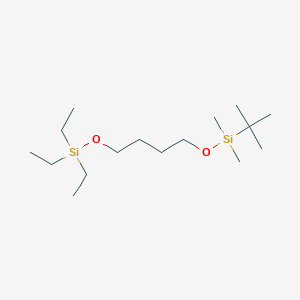
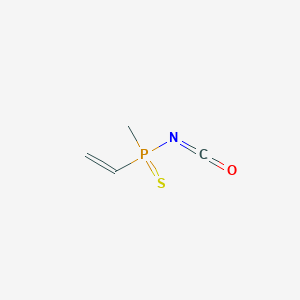
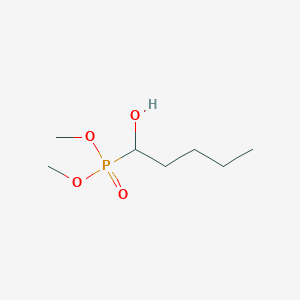


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
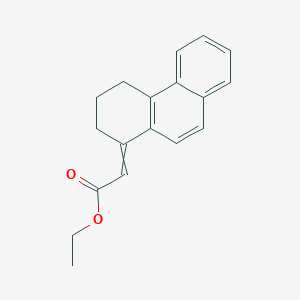

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
